molecular formula C22H18BrN3O3 B278143 N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide

N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide

Cat. No. B278143
M. Wt: 452.3 g/mol
InChI Key: GKMKUISVBURASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide involves its ability to inhibit certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and inflammation. Additionally, this compound has also been shown to have a neuroprotective effect, with studies reporting its ability to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide in lab experiments is its ability to selectively inhibit HDACs. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its potential toxicity, as studies have reported that high doses of this compound can cause liver damage in animal models.

Future Directions

There are several future directions for research on N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its various applications. Finally, studies are needed to investigate the potential side effects of this compound and to develop strategies to mitigate its toxicity.

Synthesis Methods

The synthesis of N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide involves a series of chemical reactions. The starting materials are 5-bromo-3-pyridinylamine and 4-isopropoxybenzoyl chloride, which undergo a condensation reaction to form 4-isopropoxy-N-(5-bromo-3-pyridinyl)benzamide. This intermediate compound is then reacted with 2-aminobenzoic acid to form the final product, N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide.

Scientific Research Applications

N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-tumor agent, with studies reporting its ability to inhibit the growth of cancer cells. In addition, this compound has also been studied for its potential as an anti-inflammatory agent, with studies reporting its ability to reduce inflammation in animal models.

properties

Product Name

N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide

Molecular Formula

C22H18BrN3O3

Molecular Weight

452.3 g/mol

IUPAC Name

N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H18BrN3O3/c1-13(2)28-18-6-3-14(4-7-18)21(27)25-17-5-8-20-19(10-17)26-22(29-20)15-9-16(23)12-24-11-15/h3-13H,1-2H3,(H,25,27)

InChI Key

GKMKUISVBURASC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CN=C4)Br

Origin of Product

United States

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